

# Solubility Profiling of 2-(3-Aminophenyl)-5-methoxybenzoic Acid: Technical Guide

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## Compound of Interest

Compound Name: 2-(3-Aminophenyl)-5-methoxybenzoic acid

CAS No.: 1262004-99-8

Cat. No.: B6396130

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## Executive Summary

**2-(3-Aminophenyl)-5-methoxybenzoic acid** is a bifunctional biphenyl intermediate often utilized in the synthesis of kinase inhibitors and protein-protein interaction modulators. Its solubility profile is defined by its zwitterionic nature, possessing both a weak base (aniline derivative) and a weak acid (benzoic acid derivative) on a hydrophobic biphenyl core.

- **Water Solubility:** Poor (< 1 mg/mL) at neutral pH due to zwitterionic charge neutralization and  $\pi$ - $\pi$  stacking of the aromatic rings. Significant pH-dependent solubility increases are observed at pH < 3 and pH > 8.
- **DMSO Solubility:** Excellent (> 50 mg/mL), making it the preferred solvent for stock solution preparation (10–100 mM) in biological assays.

This guide provides the physicochemical basis for these properties, comparative data ranges, and validated protocols for empirical determination.

# Physicochemical Profile & Solubility Mechanism[1] [2][3]

## Structural Analysis

The molecule consists of two phenyl rings connected by a single bond (biphenyl).

- Ring A (Acidic): Contains a carboxylic acid group (-COOH) at the ortho position and a methoxy group (-OCH<sub>3</sub>) at the meta position relative to the bridge. The methoxy group increases lipophilicity (LogP contribution ~0.5) but acts as a weak hydrogen bond acceptor.
- Ring B (Basic): Contains an amine group (-NH<sub>2</sub>) at the meta position. This aniline-like amine is weakly basic.[1]

## The Zwitterion Effect (Water)

In aqueous media, this compound exhibits pH-dependent speciation.

- Acidic pH (pH < 3): The amine is protonated (-NH<sub>3</sub><sup>+</sup>), and the carboxylic acid is protonated (-COOH). The molecule is a cation. Solubility is high.
- Basic pH (pH > 8): The amine is neutral (-NH<sub>2</sub>), and the carboxylic acid is deprotonated (-COO<sup>-</sup>). The molecule is an anion. Solubility is high.
- Neutral pH (pH 4–6): The molecule exists largely as a zwitterion (-NH<sub>3</sub><sup>+</sup> / -COO<sup>-</sup>) or a neutral species depending on the exact pK<sub>a</sub> gap. The net charge is near zero, leading to aggregation and minimum solubility.

## The Dipolar Aprotic Mechanism (DMSO)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It solvates the compound effectively by disrupting the intermolecular hydrogen bond network of the solid state without relying on ionization. The sulfoxide oxygen accepts hydrogen bonds from the -NH<sub>2</sub> and -COOH groups, while the methyl groups interact with the hydrophobic biphenyl core.

## Comparative Solubility Data

The following data represents the expected physicochemical consensus for **2-(3-Aminophenyl)-5-methoxybenzoic acid** based on structural analogues (e.g., 4'-aminobiphenyl-4-carboxylic acid, 4-methoxybenzoic acid).

| Solvent         | Solubility Classification     | Estimated Saturation Conc. (25°C) | Key Mechanism  |
|-----------------|-------------------------------|-----------------------------------|--|
| Water (pH 7.4)  | Insoluble / Sparingly Soluble | 0.1 – 0.5 mg/mL                   | Hydrophobic effect dominates; zwitterionic lattice energy is high. |
| Water (pH 1.0)  | Soluble                       | > 10 mg/mL                        | Cationic solvation (-NH <sub>3</sub> <sup>+</sup> ).               |
| Water (pH 10.0) | Soluble                       | > 20 mg/mL                        | Anionic solvation (-COO <sup>-</sup> ).                            |
| DMSO            | Highly Soluble                | > 100 mg/mL                       | Dipole-dipole interactions; disruption of crystal lattice.         |
| Ethanol         | Moderately Soluble            | 10 – 25 mg/mL                     | Amphiphilic solvation.   |

*Critical Note: For biological assays, prepare stock solutions in 100% DMSO to ensure complete dissolution, then dilute into aqueous buffer. Avoid storing stocks in aqueous buffers due to potential precipitation.*

## Experimental Protocols

### Protocol A: Thermodynamic Solubility in Water (Shake-Flask Method)

Use this method to determine the absolute solubility limit for formulation.

- Preparation: Weigh 5 mg of solid compound into a 4 mL glass vial.
- Solvent Addition: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4).
- Equilibration:
  - Seal vial tight.
  - Shake at 25°C for 24 hours (300 rpm).
  - Visual Check: If solution becomes clear, add more solid until a precipitate remains.
- Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
- Quantification:
  - Dilute the supernatant 1:10 with 50:50 Water:Acetonitrile.
  - Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

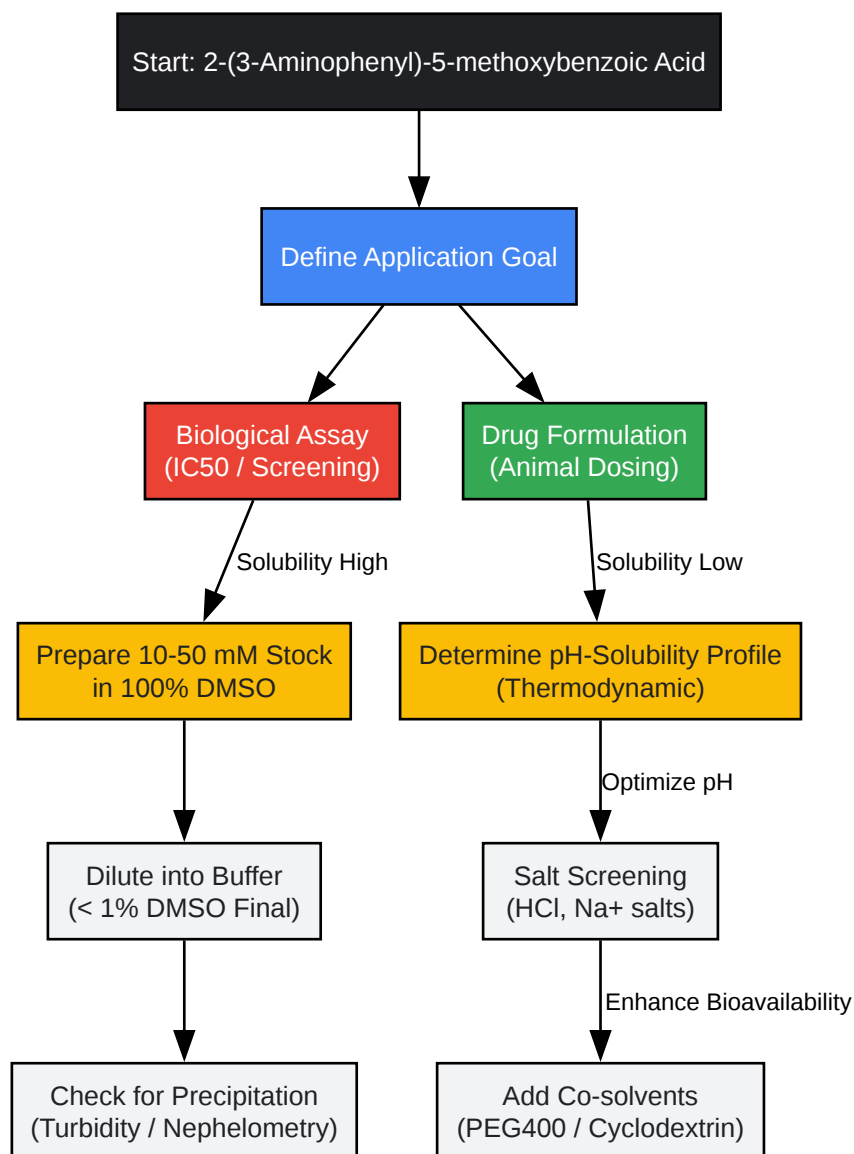
## Protocol B: Kinetic Solubility (DMSO Spike)

Use this method to mimic screening conditions.

- Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.
- Spike: Pipette 5 µL of DMSO stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).
- Incubation: Shake gently for 2 hours at room temperature.
- Readout: Measure turbidity via absorbance at 620 nm (nephelometry).
  - Interpretation: High absorbance indicates precipitation (insoluble). Low absorbance indicates solubility.

## Workflow Visualization

The following diagram illustrates the decision matrix for handling **2-(3-Aminophenyl)-5-methoxybenzoic acid** based on the required application.



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Caption: Decision matrix for solubilization strategies based on assay vs. formulation needs.

## References

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## Sources

- [1. 4-Aminobiphenyl - Wikipedia \[en.wikipedia.org\]](#)
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